molecular formula C9H14BrNS B1460784 N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine CAS No. 1019531-99-7

N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine

Cat. No.: B1460784
CAS No.: 1019531-99-7
M. Wt: 248.19 g/mol
InChI Key: ZCWWODRQTMEAEF-UHFFFAOYSA-N
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Description

“N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine” is a chemical compound with the IUPAC name N-[(5-bromo-2-thienyl)methyl]-N-methylamine . It has a molecular weight of 206.11 and is typically in liquid form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest for many scientists due to their potential biological activity . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 206.11 .

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

Studies have shown the utility of related compounds in catalytic processes and chemical synthesis. For instance, research demonstrates the role of pyridine nitrogen in palladium-catalyzed hydrolysis reactions, providing insights into the mechanistic aspects of transition metal-catalyzed hydrolysis of imines, which could potentially apply to derivatives of "N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine" (Gulraiz Ahmad et al., 2019). Similarly, another study highlights the use of reusable cobalt oxide nanoparticles for the expedient synthesis of N-methyl- and N-alkylamines through reductive amination, indicating the significance of such catalysts in amine synthesis which might include compounds like "this compound" (T. Senthamarai et al., 2018).

Molecular Structure and Properties

Research on the structural aspects and properties of similar bromothiophene compounds reveals detailed insights into their chemical behavior. For example, a study on a related benzimidazole derivative outlines its molecular structure, demonstrating the influence of bromothiophene groups on molecular conformation and potential interactions, which could be relevant for the structural analysis of "this compound" and its derivatives (H. Geiger et al., 2014).

Antimicrobial and Anticancer Activity

Compounds structurally related to "this compound" have been explored for their biological activities. For instance, research on Schiff base derivatives incorporating bromothiophene units has shown promising antimicrobial and anticancer properties, suggesting potential biomedical applications for similarly structured compounds (S. M et al., 2022).

Optical and Electronic Properties

The synthesis and analysis of thiophene-based compounds, including studies on their optical and electronic properties, are crucial for developing new materials with specific functionalities. A study focusing on the synthesis and NLO properties of bromothiophene Schiff base derivatives highlights the importance of such compounds in material science, potentially applicable to "this compound" and its analogs (Mohamed Ghazzali et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The synthesis and characterization of novel thiophene moieties, such as “N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine”, with wider therapeutic activity is a topic of interest for medicinal chemists. This is due to the wide range of biological activities exhibited by thiophene-based analogs .

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWODRQTMEAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651443
Record name N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019531-99-7
Record name N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to example 13, step 1, 5-bromothiophene-2-carboxaldehyde was reacted with isobutylamine and sodium borohydride in methanol to give (5-bromo-thiophen-2-ylmethyl)-isobutyl-amine as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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